1-[(4-Bromophenyl)ethynyl]-3-iodobenzene
Description
1-[(4-Bromophenyl)ethynyl]-3-iodobenzene is a diarylacetylene compound featuring a bromine-substituted phenyl group and an iodine-substituted benzene ring connected via an ethynyl (–C≡C–) bridge. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions, materials science, and pharmaceutical intermediates.
Synthesis: The synthesis of such compounds typically involves palladium-catalyzed Sonogashira coupling or metal-free methodologies. For example, analogous structures like 1-(4-bromophenyl)ethylbromide (a precursor) are synthesized via sodium borohydride reduction of 4-bromoacetophenone followed by treatment with PBr₃ .
Properties
CAS No. |
832744-30-6 |
|---|---|
Molecular Formula |
C14H8BrI |
Molecular Weight |
383.02 g/mol |
IUPAC Name |
1-bromo-4-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H |
InChI Key |
HYLUYKXACVMGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Reagents :
- Aryl Halide : 4-Bromophenyl iodide (1.0 equiv).
- Terminal Alkyne : 3-Iodophenylacetylene (1.2 equiv).
- Catalyst : Pd(PPh₃)₄ (2–5 mol%) and CuI (5–10 mol%).
- Base : Triethylamine (Et₃N) or diisopropylamine (iPr₂NH).
- Solvent : Tetrahydrofuran (THF) or toluene.
Reaction Mechanism :
Optimization :
Example Protocol (Adapted from):
1. Combine 4-bromophenyl iodide (1.0 mmol), 3-iodophenylacetylene (1.2 mmol),
Pd(PPh₃)₄ (0.04 mmol), CuI (0.1 mmol), and Et₃N (3 mL) in THF (10 mL).
2. Heat at 80°C under N₂ for 18 hours.
3. Purify via silica gel chromatography (hexane/EtOAc 9:1) to isolate the product.
Copper-Free Sonogashira Approaches
Copper-free conditions minimize side reactions (e.g., Glaser coupling) and enhance compatibility with sensitive substrates.
Catalytic Systems:
Advantages:
Representative Data:
| Catalyst | Base | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(CH₃CN)₂Cl₂/cataCXium A | DABCO | CH₃CN | 12 | 78 | |
| PdCl₂(PPh₃)₂ | Et₃N | CH₂Cl₂ | 24 | 82 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis.
Benefits:
Comparative Analysis of Methods
| Parameter | Traditional Sonogashira | Copper-Free | Microwave-Assisted |
|---|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | 0.5–1 mol% Pd | 1–2 mol% Pd |
| Reaction Time | 12–24 h | 12–24 h | 1–2 h |
| Yield | 70–85% | 75–82% | 85–90% |
| Byproducts | Moderate | Low | Minimal |
Experimental Considerations
Substrate Preparation:
Challenges:
- Regioselectivity : Competing coupling at iodine vs. bromine sites necessitates careful stoichiometry.
- Purification : Silica gel chromatography with non-polar eluents (hexane/CH₂Cl₂) is critical.
Chemical Reactions Analysis
1-[(4-Bromophenyl)ethynyl]-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common reagents used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromophenyl)ethynyl]-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs), contributing to advancements in electronic and optoelectronic devices.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the development of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene largely depends on its application. In organic synthesis, its reactivity is influenced by the presence of the bromine and iodine atoms, which can act as leaving groups in substitution reactions. In material science, its electronic properties are exploited to enhance the performance of semiconductors and OLEDs. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural Features :
- The 4-bromophenyl group introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.
Comparison with Similar Compounds
Below is a detailed comparison of 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene with structurally or functionally related diarylacetylenes and halogenated benzene derivatives.
Structural Analogs with Ethynyl Linkers
Compound A : BPEB12 (1-[(2',6'-Difluoro-4'-n-propylphenyl)ethynyl]-4-[(3'',5''-Difluoro-4''-trifluoromethoxyphenyl)ethynyl]-3,5-difluorobenzene)
- Structure : Contains two ethynyl-linked fluorinated aromatic rings.
- Synthesis : Prepared via palladium-catalyzed coupling (tetrakis(triphenylphosphine)palladium(0) and CuI) at 60°C in toluene/triethylamine .
- Key Differences :
- Fluorine and trifluoromethoxy groups enhance electron-deficient character compared to bromine/iodine in the target compound.
- Higher steric bulk due to multiple fluorine substituents.
Compound B : ((4-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane
- Structure : Ethynyl linker with chloro, methoxy, and trimethylsilyl groups.
- Synthesis : Metal-free reaction of 1-(difluoromethoxy)-3-iodobenzene with trimethylsilylacetylene (TMSA), yielding 71% isolated product .
- Key Differences :
- Methoxy and silyl groups impart steric protection, altering reactivity in further functionalization.
- Chlorine vs. iodine: Iodine offers better leaving-group ability in substitution reactions.
Halogenated Benzene Derivatives
Compound C : 1-(Difluoromethyl)-3-Iodobenzene
Compound D : 1-(Bromomethyl)-3-Iodobenzene
- Structure : Bromomethyl and iodine substituents on benzene.
- Synthesis : Listed in commercial catalogs as a specialty chemical .
- Key Differences :
- Bromomethyl group enables alkylation reactions, unlike the ethynyl-linked aryl system in the target compound.
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects :
- The target compound’s Br/I substituents create a strong electron-deficient system, favoring nucleophilic aromatic substitution (e.g., iodine replacement) .
- Fluorinated analogs (e.g., BPEB12) exhibit even greater electron deficiency, enhancing stability but reducing reactivity in certain coupling reactions .
- Steric Effects :
- Bulkier substituents (e.g., trifluoromethoxy in BPEB12) hinder coupling efficiency compared to the target compound’s simpler structure .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene?
The compound is typically synthesized via Sonogashira cross-coupling , a palladium-catalyzed reaction between terminal alkynes and aryl halides. For example, coupling 4-bromoiodobenzene with 3-iodophenylacetylene under inert conditions (e.g., N₂) using PdCl₂(PPh₃)₂ and CuI as catalysts in a triethylamine/THF solvent system yields the target molecule. Reaction optimization should focus on catalyst loading (0.5–2 mol%), temperature (60–80°C), and reaction time (12–24 hours) to achieve yields >80% .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of ethynyl protons (δ ~2.5–3.5 ppm for terminal alkynes) and aromatic protons (δ ~7.2–7.5 ppm for bromo/iodo-substituted benzene rings).
- X-ray crystallography : Resolve the molecular geometry, bond angles, and packing interactions. SHELXL (via SHELX suite) is widely used for refinement, leveraging high-resolution data to model torsional angles (e.g., dihedral angles between aromatic rings) and halogen bonding .
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺/[M–I]⁺) to confirm purity and isotopic patterns .
Q. How can the reactivity of the ethynyl group be exploited in further functionalization?
The ethynyl moiety undergoes click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or additional coupling reactions (e.g., with aryl halides for dendritic architectures). Steric effects from bromo/iodo substituents may necessitate bulky ligands (e.g., XPhos) to prevent homocoupling .
Advanced Questions
Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?
Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the gas-phase geometry and compare bond lengths/angles with X-ray data. For example, discrepancies in C–C≡C–C torsion angles may arise from crystal packing forces (e.g., π–π interactions at ~3.5 Å centroid distances) not accounted for in simulations. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to refine computational parameters .
Q. What strategies mitigate competing side reactions during Sonogashira coupling of polyhalogenated substrates?
- Selective dehalogenation : Use Pd catalysts with tailored ligands (e.g., AsPh₃ for iodide-selective activation over bromide).
- Temperature control : Lower temperatures (40–50°C) reduce homocoupling of terminal alkynes.
- Protecting groups : Temporarily block reactive sites (e.g., silyl groups for ethynyl protection) until the final coupling step .
Q. How do π–π interactions in the crystal lattice influence the compound’s electronic properties?
X-ray studies reveal parallel displaced π-stacking (centroid distances ~3.7 Å) between aromatic rings, which enhance charge-transfer efficiency. These interactions can be quantified via Hirshfeld surface analysis, showing ~15–20% contribution from C–H⋯π contacts. Such packing motifs are critical for designing organic semiconductors or optoelectronic materials .
Q. What analytical approaches validate the purity of derivatives in catalytic applications?
- HPLC-DAD/MS : Monitor byproducts (e.g., dehalogenated intermediates) with reverse-phase C18 columns and UV detection at 254 nm.
- TGA/DSC : Assess thermal stability (decomposition >200°C) to ensure suitability for high-temperature reactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
